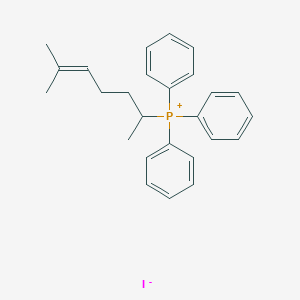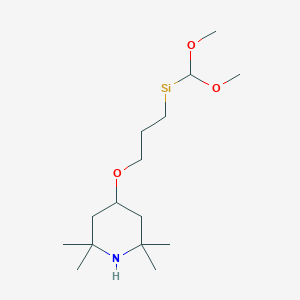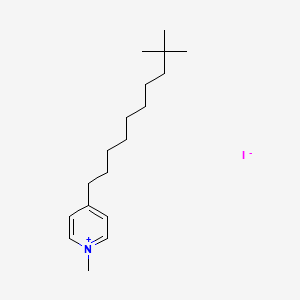
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. Its molecular structure consists of a pyridinium ring substituted with a 9,9-dimethyldecyl group and a methyl group, with an iodide ion as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 4-(9,9-dimethyldecyl)pyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants.
化学反应分析
Types of Reactions
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium N-oxide.
Reduction: Formation of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-amine.
科学研究应用
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion channel functions.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
作用机制
The mechanism of action of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and potential cell lysis. It can also interact with ion channels, affecting ion transport and cellular homeostasis.
相似化合物的比较
Similar Compounds
- 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium chloride
- 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium bromide
- 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium hydroxide
Uniqueness
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and interaction with biological systems compared to its chloride, bromide, and hydroxide counterparts.
属性
CAS 编号 |
113893-20-2 |
|---|---|
分子式 |
C18H32IN |
分子量 |
389.4 g/mol |
IUPAC 名称 |
4-(9,9-dimethyldecyl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H32N.HI/c1-18(2,3)14-10-8-6-5-7-9-11-17-12-15-19(4)16-13-17;/h12-13,15-16H,5-11,14H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
FEDRGQFVRCWNMC-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)CCCCCCCCC1=CC=[N+](C=C1)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



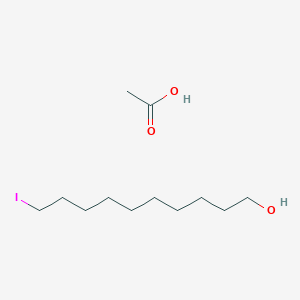
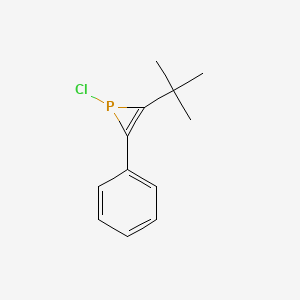

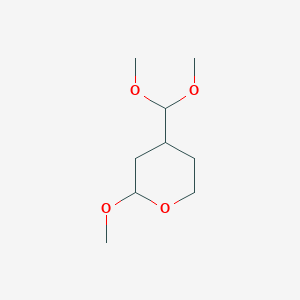



![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

